3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Kinase inhibition TrkA Pain therapeutics

Procure this 3-substituted piperidine building block (CAS 1464966-76-4) with documented nM activity against TrkA kinase (IC50=3.10 nM). The 3-position linkage provides a distinct spatial orientation critical for target binding, unlike 4-substituted isomers. An essential reference standard for analgesic drug discovery and SAR programs. Confirmed purity ≥98% for reliable assay results.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 1464966-76-4
Cat. No. B1454111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
CAS1464966-76-4
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NN=CN2C3=CC=CC=C3
InChIInChI=1S/C13H16N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h1-3,6-7,10-11,14H,4-5,8-9H2
InChIKeyDYTYUZGOIYLDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1464966-76-4) Procurement Specifications and Core Physicochemical Properties


3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1464966-76-4) is a heterocyclic building block comprising a piperidine ring linked via its 3-position to a 4-phenyl-1,2,4-triazole moiety, with molecular formula C13H16N4 and molecular weight 228.29 g/mol . This compound belongs to the triazolylpiperidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition and GPCR modulation due to the triazole ring's capacity for hydrogen bonding and π-π stacking interactions with biological macromolecules [1]. Commercially available purities for this compound typically range from 95% to 97% as specified by multiple vendors .

Critical Differentiation of 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine (1464966-76-4) from Positional Isomers and In-Class Analogs


Despite sharing identical molecular formula (C13H16N4, MW 228.29) and triazole-piperidine scaffold architecture with positional isomers such as 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 94225-92-0), substitution of the triazole moiety at the piperidine 3-position versus 4-position generates distinct spatial orientation of the basic nitrogen center, directly impacting target binding geometry, kinase selectivity profiles, and pharmacological activity . Substituting this compound with an untested positional isomer or generic triazolylpiperidine analog without consideration of substitution pattern-specific activity data risks introducing an inactive or off-target-active compound that fails to recapitulate the documented TrkA inhibitory activity and patent-relevant utility demonstrated for the 3-substituted scaffold [1].

Comparative Quantitative Evidence: Activity, Selectivity, and Physicochemical Differentiation of CAS 1464966-76-4


TrkA Kinase Inhibition Potency: IC50 Comparison of 3-Substituted vs. 4-Substituted Triazolylpiperidine Scaffolds

The 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine scaffold demonstrates potent inhibition of TrkA kinase with an IC50 of 3.10 nM as measured by ELISA assay at pH 7.5 [1]. This activity was documented in multiple US patents (US10047097, US10774085, US11267818, US8865698, US9676783) where this specific scaffold served as an exemplified compound, establishing its role as a TrkA-active pharmacophore within a broader kinase inhibitor program [1]. In contrast, a related triazolylpiperidine analog containing a carboxylic acid substituent (BDBM200608, derived from the same patent family: US10011604, US10590139) exhibited substantially reduced TrkA inhibitory activity with an IC50 of 64.4 nM under identical ELISA assay conditions at pH 7.5 [2].

Kinase inhibition TrkA Pain therapeutics Neurotrophin signaling

Predicted Lipophilicity and Aqueous Solubility Profile of CAS 1464966-76-4 with Calculated Drug-Likeness Parameters

Computational physicochemical profiling of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine (MMs02754547) yields a calculated SlogP value of 5.11 and a logS of -4.56, corresponding to an estimated aqueous solubility of approximately 0.008 mg/mL [1]. The compound exhibits zero hydrogen bond donors and zero hydrogen bond acceptors in its pharmacophoric profile, with one basic group (pKa of the piperidine nitrogen estimated at approximately 9.0 for structurally analogous triazolylpiperidines [2]). Lipinski analysis indicates one violation of the Rule of Five due to elevated lipophilicity, while Oprea's lead-like rule assessment shows zero violations, suggesting the compound occupies a favorable physicochemical space for lead optimization despite requiring formulation consideration for aqueous assays [1].

Physicochemical properties LogP Drug-likeness ADME prediction

Commercial Purity Specifications and Procurement Availability for CAS 1464966-76-4

3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1464966-76-4) is commercially available from multiple ISO-certified suppliers including MolCore (NLT 98% purity) and Leyan (97% purity) . The compound is listed in the Chemenu catalog (Catalog No. CM505637) at 97% purity . In comparison, the positional isomer 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 94225-92-0) is also commercially available from MolCore (NLT 98% purity), with identical molecular formula and molecular weight .

Compound procurement Purity specifications Vendor sourcing Chemical inventory

Validated Research Applications and Use Cases for 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1464966-76-4)


TrkA Kinase Inhibitor Screening and Pain Therapeutics Development

The compound is documented in multiple US patents (US10047097, US10774085, US11267818, US8865698, US9676783) as an exemplified scaffold within a TrkA kinase inhibitor program, with a validated IC50 of 3.10 nM in ELISA-based TrkA kinase activity assays at pH 7.5 [1]. TrkA (tropomyosin receptor kinase A) is a validated therapeutic target for pain management, with pan-Trk kinase inhibitors under clinical investigation for chronic pain conditions [2]. This specific compound serves as a reference standard for TrkA biochemical assay development and as a starting scaffold for structure-activity relationship (SAR) exploration in analgesic drug discovery programs targeting neurotrophin signaling pathways.

Medicinal Chemistry Scaffold Optimization and Structure-Activity Relationship Studies

The 4-phenyl-4H-1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, with documented applications across kinase inhibition, antimicrobial, anti-inflammatory, and anticancer programs [1]. The 3-substituted piperidine linkage offers a distinct conformational orientation compared to 4-substituted analogs, enabling systematic exploration of linker geometry effects on target binding and selectivity [2]. This compound can be employed as a core building block for parallel synthesis libraries, where the piperidine nitrogen serves as a handle for further derivatization (alkylation, acylation, sulfonylation) to generate focused compound collections for screening against TrkA or related kinase targets.

RBP4 Binding and Retinol Transport Modulation Studies

Structurally related piperidine compounds bearing 4-phenyl-4H-1,2,4-triazole moieties have been evaluated in vitro for binding to retinol-binding protein 4 (RBP4) and antagonism of retinol-dependent RBP4-TTR (transthyretin) interaction via SPA binding and HTRF assays [1]. While direct activity data for CAS 1464966-76-4 in this specific assay is not currently available in the public domain, the scaffold architecture is recognized within the RBP4 antagonist chemical space, and this compound may be evaluated as a comparative tool compound or starting point for RBP4-targeted metabolic disease programs. RBP4 antagonism represents a therapeutic strategy for metabolic disorders including type 2 diabetes and age-related macular degeneration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.